Cas no 1421469-10-4 (N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide)

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxochromene-2-carboxamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide
- 1421469-10-4
- F6200-3600
- AKOS024538290
- VU0536549-1
-
- Inchi: 1S/C21H19NO4/c23-17-12-19(26-18-9-5-4-8-16(17)18)20(24)22-13-21(25,15-10-11-15)14-6-2-1-3-7-14/h1-9,12,15,25H,10-11,13H2,(H,22,24)
- InChI Key: LQORYDSBZQRGEX-UHFFFAOYSA-N
- SMILES: C1(C(NCC(C2CC2)(O)C2=CC=CC=C2)=O)OC2=C(C=CC=C2)C(=O)C=1
Computed Properties
- Exact Mass: 349.13140809g/mol
- Monoisotopic Mass: 349.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 591
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 75.6Ų
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6200-3600-30mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide |
1421469-10-4 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6200-3600-2mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide |
1421469-10-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6200-3600-3mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide |
1421469-10-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6200-3600-25mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide |
1421469-10-4 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6200-3600-10μmol |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide |
1421469-10-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6200-3600-15mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide |
1421469-10-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6200-3600-2μmol |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide |
1421469-10-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6200-3600-20mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide |
1421469-10-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6200-3600-1mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide |
1421469-10-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6200-3600-20μmol |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide |
1421469-10-4 | 20μmol |
$79.0 | 2023-09-09 |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide Related Literature
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
Additional information on N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide
Comprehensive Overview of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide (CAS No. 1421469-10-4)
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide (CAS No. 1421469-10-4) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of a cyclopropyl group and a hydroxyethyl moiety in its structure further enhances its pharmacological potential, making it a subject of interest for drug discovery and development.
In recent years, the scientific community has shown increasing interest in chromene-based compounds, particularly those with carboxamide functionalities, as they exhibit promising interactions with biological targets. The compound N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide is no exception. Researchers have explored its potential as a modulator of key enzymes and receptors, which could lead to breakthroughs in treating chronic diseases such as diabetes, neurodegenerative disorders, and certain types of cancer. Its CAS number 1421469-10-4 serves as a unique identifier, facilitating accurate referencing in academic and industrial databases.
One of the most intriguing aspects of this compound is its structural versatility. The 4-oxo-4H-chromene core provides a rigid framework, while the 2-cyclopropyl-2-hydroxy-2-phenylethyl side chain introduces steric and electronic effects that can influence its binding affinity to biological targets. This combination makes it a valuable scaffold for medicinal chemistry, enabling the design of derivatives with optimized pharmacokinetic properties. Additionally, the carboxamide group enhances its solubility and stability, which are critical factors for drug development.
The growing demand for novel therapeutic agents has spurred research into compounds like N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide. Recent studies have highlighted its potential as an inhibitor of specific protein kinases, which play a crucial role in cell signaling pathways. This aligns with current trends in precision medicine, where targeted therapies are preferred over traditional broad-spectrum treatments. Furthermore, its antioxidant properties make it a candidate for combating oxidative stress, a key contributor to aging and various chronic conditions.
From a synthetic chemistry perspective, the preparation of CAS No. 1421469-10-4 involves multi-step organic reactions, including condensation, cyclization, and amidation. These processes require careful optimization to achieve high yields and purity, which are essential for subsequent biological testing. The compound's chromene backbone is typically constructed using established methodologies, while the cyclopropyl and hydroxyethyl groups are introduced through selective functionalization strategies. Such synthetic routes are often documented in peer-reviewed journals, providing valuable insights for researchers.
In the context of drug discovery, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide represents a promising lead compound. Its ability to interact with multiple biological targets suggests potential polypharmacological effects, which could be advantageous in treating complex diseases. For instance, its dual action as an enzyme inhibitor and antioxidant could address multiple pathological mechanisms simultaneously. This aligns with the current focus on multi-target therapeutics, a hot topic in modern pharmacology.
Another area of interest is the compound's potential application in neuroprotection. Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by oxidative damage and protein misfolding. The chromene-carboxamide structure of this compound may offer neuroprotective benefits by scavenging free radicals and modulating protein aggregation. This has sparked investigations into its efficacy in preclinical models, with some studies reporting encouraging results. Such findings are particularly relevant given the rising prevalence of neurodegenerative disorders worldwide.
Beyond its therapeutic potential, CAS No. 1421469-10-4 is also of interest in material science. Chromene derivatives are known for their photophysical properties, which make them suitable for applications in organic electronics and sensors. The incorporation of a cyclopropyl group could further tune these properties, opening new avenues for innovation. This interdisciplinary appeal underscores the compound's versatility and broad utility across scientific fields.
In summary, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide (CAS No. 1421469-10-4) is a multifaceted compound with significant potential in both pharmaceutical and material science applications. Its unique structural features, combined with its diverse biological activities, make it a valuable subject for ongoing research. As the scientific community continues to explore its properties, this compound may pave the way for innovative therapies and technologies, addressing some of the most pressing challenges in health and science today.
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